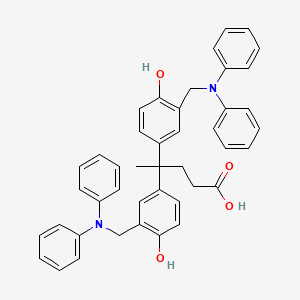

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid

Description

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid (CAS: 6634-57-7; NSC 51921) is a structurally complex bisphenol derivative. Its molecular formula is C₃₉H₃₈N₂O₃, featuring two phenolic rings substituted with diphenylaminomethyl groups and a central pentanoic acid backbone. This compound is industrially relevant, with applications in polymer synthesis and specialty materials due to its reactive carboxyl group and electron-rich diphenylamino substituents .

Properties

CAS No. |

6634-57-7 |

|---|---|

Molecular Formula |

C43H40N2O4 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

4,4-bis[4-hydroxy-3-[(N-phenylanilino)methyl]phenyl]pentanoic acid |

InChI |

InChI=1S/C43H40N2O4/c1-43(27-26-42(48)49,34-22-24-40(46)32(28-34)30-44(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-23-25-41(47)33(29-35)31-45(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-25,28-29,46-47H,26-27,30-31H2,1H3,(H,48,49) |

InChI Key |

JVHLBDIAJWTLDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)CN(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with diphenylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4,4-bis(chloromethyl)pentanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group in the pentanoic acid can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

4,4-Bis(4-hydroxyphenyl)pentanoic Acid (BHP/DPA)

- Structure: C₁₇H₁₈O₄, with two 4-hydroxyphenyl groups and a pentanoic acid chain.

- Applications: Monomer for poly(aryl ether ketone)s, adhesives, and epoxy resins . Used in biocompatible polymer synthesis for medical devices .

- Key Differences: Lacks diphenylamino groups, reducing electronic conductivity. Hydroxyl groups enable hydrogen bonding, enhancing thermal stability in polymers . Photodegradation studies show susceptibility to UV-induced decomposition, mitigated by cyclodextrins .

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic Acid (IBHP)

- Structure : C₁₇H₁₄I₄O₄, iodinated derivative of BHP.

- Applications :

- Key Differences :

- Iodine atoms increase molecular weight (761.91 g/mol) and radiopacity.

- Halogenation reduces solubility in polar solvents compared to BHP.

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid

- Structure : C₁₇H₁₆N₂O₈, nitro-substituted derivative.

- Key Differences: Nitro substituents increase acidity and alter electronic properties compared to hydroxyl or diphenylamino groups. Likely lower thermal stability due to nitro group decomposition risks .

Halogenated Derivatives (Chlorine/Bromine-Substituted BHP)

- Structure : BHP with Cl or Br replacing hydroxyl groups.

- Applications :

- Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Electronic Properties: The diphenylamino groups in the target compound enhance charge transport, making it superior to BHP for electro-optic materials .

- Biomedical Potential: While IBHP is radiopaque, the target compound’s bioactivity remains unexplored. Structural analogs with diphenylamino groups (e.g., estrogen receptor antagonists) suggest possible pharmacological applications .

- Synthetic Challenges : Halogenation (as in IBHP) requires precise conditions, while nitro derivatives face stability issues. The target compound’s synthesis likely involves amination of BHP, but industrial-scale methods are proprietary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.